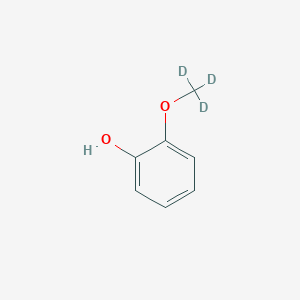

Guaiacol-d3

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-(trideuteriomethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGVFZTZFXWLCP-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480725 | |

| Record name | 2-Methoxyphenol-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74495-69-5 | |

| Record name | 2-Methoxyphenol-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what are the chemical properties of Guaiacol-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaiacol-d3, also known as 2-Methoxyphenol-d3, is the deuterated analogue of Guaiacol. In this isotopologue, the three hydrogen atoms of the methoxy group are replaced with deuterium. This isotopic substitution makes this compound an invaluable tool in analytical chemistry, particularly as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[1][2] Its chemical behavior is nearly identical to that of its non-deuterated counterpart, but its increased mass allows for clear differentiation in mass spectrometry, ensuring accurate quantification of the target analyte, Guaiacol.

This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, spectroscopic data, and a detailed experimental protocol for its application as an internal standard in the analysis of volatile phenols.

Chemical and Physical Properties

This compound is a light yellow to light brown liquid under standard conditions.[2] The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 2-(methoxy-d3)phenol | [3] |

| Synonyms | o-(Methoxy-d3)-phenol, 1-Hydroxy-2-(methoxy-d3)-benzene, 2-Hydroxyanisole-d3 | [4] |

| CAS Number | 74495-69-5 | [4] |

| Molecular Formula | C₇H₅D₃O₂ | [4] |

| Molecular Weight | 127.16 g/mol | [4][5] |

| Appearance | Light yellow to light brown liquid | [2] |

| Boiling Point | 205 °C | [3] |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C for long-term stability. | [2] |

| Purity | Typically ≥99.0% | [2] |

| Isotopic Enrichment | Typically >95.0% |

Spectroscopic Properties

The key to this compound's utility as an internal standard lies in its distinct spectroscopic signature compared to unlabeled Guaiacol.

Mass Spectrometry

In mass spectrometry, this compound exhibits a molecular ion peak that is 3 mass units higher than that of Guaiacol. This mass difference allows for baseline separation of the analyte and the internal standard, enabling precise ratiometric quantification. The fragmentation pattern is expected to be similar to that of Guaiacol, with characteristic losses of the methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR, the signal corresponding to the methoxy protons will be absent for this compound. The aromatic protons will show a similar splitting pattern to unlabeled Guaiacol. In ¹³C NMR, the carbon of the deuterated methoxy group will exhibit a triplet multiplicity due to coupling with deuterium (spin I=1) and a characteristic upfield shift compared to the protonated methoxy carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be very similar to that of Guaiacol. The most significant difference will be the presence of C-D stretching vibrations, which appear at a lower frequency (around 2200-2000 cm⁻¹) compared to the C-H stretching vibrations (around 3000-2800 cm⁻¹).

Chemical Reactivity and Stability

This compound is a stable compound under recommended storage conditions.[2] Like its non-deuterated counterpart, it is sensitive to light and air, which can cause it to darken over time. It is incompatible with strong oxidizing agents, strong bases, and strong acids. The material is stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.

Synthesis of this compound

The logical workflow for this synthesis is depicted in the following diagram:

Caption: Proposed synthesis of this compound via methylation of catechol.

Experimental Protocol: Use of this compound as an Internal Standard for the Quantification of Guaiacol in Wine by GC-MS

This protocol provides a general framework for the use of this compound as an internal standard for the quantification of Guaiacol in a wine matrix. This method is particularly relevant for the analysis of "smoke taint" in wine, where Guaiacol is a key marker compound.[4]

Materials and Reagents

-

This compound solution (Internal Standard Stock): Prepare a stock solution of this compound in methanol at a concentration of 100 mg/L.

-

Guaiacol solution (Calibration Standard Stock): Prepare a stock solution of unlabeled Guaiacol in methanol at a concentration of 100 mg/L.

-

Model Wine Solution: A solution of 12% ethanol in water, adjusted to pH 3.5 with tartaric acid.

-

Sodium Chloride (NaCl)

-

Methanol (HPLC grade)

-

Water (Milli-Q or equivalent)

-

Sample Vials (20 mL headspace vials with screw caps and septa)

Instrumentation

-

Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

-

Headspace Autosampler with Solid-Phase Microextraction (SPME) capability

-

SPME Fiber (e.g., DVB/CAR/PDMS)

Experimental Workflow

The overall workflow for the quantitative analysis is illustrated below:

Caption: Workflow for Guaiacol quantification using this compound.

Detailed Procedure

-

Preparation of Calibration Standards:

-

Prepare a series of calibration standards by spiking the model wine solution with the Guaiacol stock solution to achieve final concentrations ranging from 0.1 to 100 µg/L.

-

Transfer 10 mL of each calibration standard into a 20 mL headspace vial.

-

Add 10 µL of the this compound internal standard stock solution to each vial.

-

Add 2 g of NaCl to each vial to enhance the extraction efficiency.

-

-

Preparation of Wine Samples:

-

Transfer 10 mL of the wine sample into a 20 mL headspace vial.

-

Add 10 µL of the this compound internal standard stock solution.

-

Add 2 g of NaCl.

-

-

HS-SPME-GC-MS Analysis:

-

Incubation: Incubate the vials at 60°C for 15 minutes with agitation.

-

Extraction: Expose the SPME fiber to the headspace of the vial at 60°C for 30 minutes with agitation.

-

Desorption: Desorb the analytes from the SPME fiber in the GC inlet at 250°C for 5 minutes.

-

GC Separation: Use a suitable capillary column (e.g., DB-WAX) with a temperature program to separate the analytes. A typical program might be: hold at 40°C for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.

-

MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor the characteristic ions for Guaiacol (e.g., m/z 124, 109, 81) and this compound (e.g., m/z 127, 112, 84).

-

-

Data Analysis:

-

For each calibration standard, calculate the ratio of the peak area of Guaiacol to the peak area of this compound.

-

Construct a calibration curve by plotting this ratio against the concentration of Guaiacol.

-

For the wine samples, calculate the ratio of the peak area of Guaiacol to the peak area of this compound.

-

Determine the concentration of Guaiacol in the wine samples by using the equation of the calibration curve.

-

Conclusion

This compound is a highly effective and reliable internal standard for the accurate quantification of Guaiacol in various matrices. Its distinct mass spectrometric properties, coupled with its chemical similarity to the analyte, minimize variations in sample preparation and analysis, leading to high-quality, reproducible data. This technical guide provides researchers, scientists, and drug development professionals with the essential information to effectively utilize this compound in their analytical workflows.

References

Guaiacol-d3: A Technical Guide to Physical Characteristics and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical characteristics and stability of Guaiacol-d3 (2-Methoxyphenol-d3). This deuterated analog of guaiacol is a valuable tool in various research applications, particularly as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Its stability and well-defined physical properties are critical for ensuring the accuracy and reproducibility of experimental results.

Core Physical and Chemical Properties

This compound is a deuterated form of guaiacol, a naturally occurring phenolic compound. The substitution of three hydrogen atoms with deuterium in the methoxy group results in a higher molecular weight compared to its non-deuterated counterpart.

| Property | Value | Source |

| Molecular Formula | C₇H₅D₃O₂ | [3][4] |

| Molecular Weight | 127.16 g/mol | [3][4][5] |

| Appearance | Light yellow to light brown liquid | [1][4] |

| Density | 1.137 g/cm³ | [1] |

| Isotopic Enrichment | >95.0% | [4] |

| Purity (GC) | ≥99.0% | [4] |

Solubility and Handling

Proper handling and storage are paramount to maintaining the integrity of this compound.

| Solvent | Solubility | Notes | Source |

| DMSO | 100 mg/mL (786.41 mM) | May require ultrasonic bath and warming to 37°C for complete dissolution. | [6] |

For general handling, it is recommended to work in a well-ventilated area and use appropriate personal protective equipment, including gloves and eye protection.[7]

Stability and Storage

This compound exhibits good stability under appropriate storage conditions.

| Form | Storage Temperature | Stability Duration | Source |

| Pure Form | -20°C | 3 years | [4] |

| In Solvent | -80°C | 6 months | [4] |

| In Solvent | -20°C | 1 month | [4] |

Stock solutions can be stored at -20°C for several months.[6] Like many phenolic compounds, guaiacol can darken upon exposure to air and light, so it is advisable to store it in a tightly sealed, light-resistant container.[8]

Experimental Protocols

While specific, detailed experimental protocols for this compound are not extensively published, standard methodologies for assessing the physical characteristics and stability of similar deuterated compounds and phenolic compounds are applicable.

1. Determination of Physical Properties:

-

Appearance and Color: Visual inspection against a white background.

-

Solubility: A known mass of this compound is added incrementally to a known volume of solvent at a controlled temperature. The solution is vortexed or sonicated until dissolution is complete or saturation is reached.

-

Density: Measured using a pycnometer or a digital density meter.

2. Stability Assessment (Accelerated Stability Study):

-

Objective: To evaluate the stability of this compound under stressed conditions to predict its shelf life.

-

Methodology:

-

Prepare solutions of this compound in relevant solvents (e.g., DMSO, methanol).

-

Aliquots of the solutions are stored under various conditions:

-

Elevated temperature (e.g., 40°C, 60°C)

-

Exposure to light (photostability testing using a calibrated light source)

-

Controlled humidity (e.g., 75% RH)

-

-

At specified time points (e.g., 0, 1, 2, 4 weeks), samples are withdrawn and analyzed.

-

Analysis is typically performed using a stability-indicating HPLC method with UV or MS detection to quantify the parent compound and detect any degradation products.

-

A decrease in the concentration of this compound and the appearance of new peaks indicate degradation.

-

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the physical and stability characterization of a chemical compound like this compound.

Caption: Workflow for assessing the physical characteristics and stability of a chemical compound.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, insights can be drawn from the chemistry of guaiacol and other phenolic compounds. Potential degradation could occur through:

-

Oxidation: Phenolic compounds are susceptible to oxidation, which can be accelerated by exposure to air, light, and trace metals. This can lead to the formation of colored quinone-type structures.

-

Demethylation: Although less common under typical storage conditions, enzymatic or chemical demethylation could occur, leading to the formation of catechol-d3. Studies have shown that certain microorganisms can demethylate guaiacol.[9][10]

-

Hydrothermal Decomposition: Under high-temperature and pressure conditions, guaiacol can undergo various decomposition reactions.[11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.glpbio.com [file.glpbio.com]

- 4. file.medchemexpress.eu [file.medchemexpress.eu]

- 5. d3-Guaiacol | C7H8O2 | CID 129850429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. file.glpbio.com [file.glpbio.com]

- 7. uprm.edu [uprm.edu]

- 8. Guaiacol | C7H8O2 | CID 460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. A key O-demethylase in the degradation of guaiacol by Rhodococcus opacus PD630 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of the two-component guaiacol demethylase system from Rhodococcus rhodochrous and expression in Pseudomonas putida EM42 for guaiacol assimilation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Preparation of Guaiacol-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and preparation of Guaiacol-d3 (2-Methoxyphenol-d3), a deuterated isotopologue of Guaiacol. This compound is a valuable tool in various scientific disciplines, particularly in drug metabolism studies, pharmacokinetic research, and as an internal standard in analytical chemistry. This document outlines the primary synthetic route, detailed experimental protocols, and methods for analytical characterization to ensure high isotopic purity. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to synthesize and utilize this compound effectively in their work.

Introduction

Guaiacol, a naturally occurring organic compound, is a key precursor in the synthesis of various flavorants and pharmaceuticals.[1][2] Its deuterated analog, this compound, in which the three hydrogen atoms of the methoxy group are replaced with deuterium, serves as an important tracer and internal standard.[3] The deuterium labeling provides a distinct mass shift that allows for precise quantification in mass spectrometry-based assays, without significantly altering the chemical properties of the molecule.[3] This guide focuses on the most practical and efficient method for the laboratory-scale synthesis of this compound: the O-methylation of catechol using a deuterated methylating agent.

Synthesis Pathway

The principal synthetic route to this compound involves the selective mono-O-methylation of catechol with a deuterated methylating agent, most commonly deuterated methyl iodide (CD3I). This reaction is typically carried out in the presence of a base to deprotonate one of the hydroxyl groups of catechol, forming a phenoxide intermediate that then acts as a nucleophile.

The general reaction scheme is as follows:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound based on the O-methylation of catechol.

Materials and Equipment

-

Reactants:

-

Catechol (C₆H₆O₂)

-

Deuterated Methyl Iodide (CD₃I, 99.5 atom % D)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

-

Solvents:

-

Acetone, anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

-

Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Flash chromatography system (optional)

-

GC-MS and NMR for analysis

-

Synthetic Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add catechol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

-

Addition of Deuterated Methylating Agent: Stir the suspension at room temperature for 15 minutes. To this mixture, add deuterated methyl iodide (1.1 eq) dropwise.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Caption: Step-by-step workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| Catechol Molar Ratio | 1.0 eq |

| Deuterated Methyl Iodide Molar Ratio | 1.1 eq |

| Potassium Carbonate Molar Ratio | 1.5 eq |

| Reaction Conditions | |

| Solvent | Anhydrous Acetone |

| Temperature | Reflux (approx. 56 °C) |

| Reaction Time | 12 - 24 hours |

| Product Characterization | |

| Expected Yield | 70-85% (based on analogous reactions) |

| Isotopic Purity (Target) | > 99 atom % D |

| Appearance | Colorless to pale yellow liquid |

| Molecular Formula | C₇H₅D₃O₂ |

| Molecular Weight | 127.16 g/mol |

Analytical Characterization

To confirm the successful synthesis and determine the isotopic purity of this compound, the following analytical techniques are essential.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for confirming the identity and isotopic enrichment of this compound.

-

Sample Preparation: A dilute solution of the purified product in a volatile solvent (e.g., dichloromethane or methanol) is prepared.

-

Analysis: The sample is injected into the GC-MS. The mass spectrum will show the molecular ion peak. For this compound, the molecular ion ([M]⁺) is expected at m/z 127. The absence of a significant peak at m/z 124 (unlabeled Guaiacol) and the low intensity of peaks at m/z 125 and 126 would confirm high isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure and the position of the deuterium label.

-

¹H NMR: In the proton NMR spectrum of this compound, the characteristic singlet for the methoxy protons (around 3.8 ppm in unlabeled Guaiacol) will be absent, confirming the successful deuteration of the methyl group. The aromatic protons will remain visible.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic triplet for the deuterated methoxy carbon due to coupling with deuterium (C-D coupling).

-

²H NMR: Deuterium NMR can be performed to directly observe the deuterium signal, confirming its presence in the molecule.

Conclusion

The synthesis of this compound via O-methylation of catechol with deuterated methyl iodide is a reliable and straightforward method for laboratory-scale production. Careful execution of the experimental protocol and thorough analytical characterization are crucial to ensure the high isotopic purity required for its applications in research and development. This guide provides the necessary framework for researchers to successfully synthesize and characterize this important isotopically labeled compound.

References

Guaiacol-d3: A Technical Guide for Researchers

An In-depth Technical Guide on Guaiacol-d3 for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, the deuterated analog of guaiacol (2-methoxyphenol), is a stable isotope-labeled compound of significant interest in various scientific domains. Its primary application lies in its use as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[1][2] The incorporation of deuterium atoms provides a distinct mass signature, enabling precise quantification in complex biological and environmental matrices. This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, analytical applications, and the biological context of its non-deuterated counterpart.

Core Data Presentation

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below, with data for non-deuterated Guaiacol provided for comparison.

| Property | This compound | Guaiacol |

| CAS Number | 74495-69-5 | 90-05-1[3] |

| Molecular Formula | C₇H₅D₃O₂[4] | C₇H₈O₂[3] |

| Molecular Weight | 127.16 g/mol [4][5] | 124.14 g/mol [5] |

| IUPAC Name | 2-(methoxy-d3)phenol[6] | 2-methoxyphenol[3] |

| Appearance | Light yellow to light brown liquid[4] | Colorless to amber crystals or liquid[5] |

| Purity | ≥99.0%[4] | 99.95% |

| Solubility | DMSO: 100 mg/mL (786.41 mM) (with ultrasonic and warming) | DMSO: 22.5 mg/mL (181.25 mM) (Sonication recommended)[7] |

| Storage | Pure form: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month[2] | Pure form: -20°C for 3 years; In solvent: -80°C for 1 year[7] |

Biological Activity Data (for Guaiacol)

| Bioactivity | Assay | Target Organism/Cell Line | Result |

| Antifungal Activity | Mycelial Growth Inhibition | Fusarium graminearum PH-1 | EC₅₀ = 1.838 mM[8] |

| Anti-inflammatory Activity | COX-2 Inhibition | Ovine/Human COX-2 | IC₅₀ of a Naproxen-Guaiacol Chimera (MAS-1696) = 2.92 µg/mL[9] |

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve catechol in a suitable aprotic solvent (e.g., acetone).

-

Addition of Base: Add an anhydrous base, such as potassium carbonate, to the solution to act as a proton scavenger.

-

Methylation: Introduce a deuterated methylating agent, such as deuterated dimethyl sulfate ((CD₃O)₂SO₂), to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain the temperature for several hours to ensure the completion of the reaction.

-

Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts. The solvent is then removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography or distillation to yield pure this compound.

Use of this compound as an Internal Standard in GC-MS Analysis

This compound is frequently employed as an internal standard to improve the accuracy and precision of quantitative GC-MS analyses.[1] The following protocol provides a general guideline for its use.

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethyl acetate) at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions containing the non-deuterated Guaiacol at known concentrations.

-

Spike each working standard and the unknown samples with a fixed concentration of the this compound internal standard solution.

-

-

Sample Preparation:

-

Extract the analyte (Guaiacol) from the sample matrix using an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction).

-

Add the this compound internal standard to the sample extract before any volume reduction steps.

-

-

GC-MS Analysis:

-

Inject the prepared samples and standards into the GC-MS system.

-

Develop a suitable GC method to achieve good chromatographic separation of Guaiacol from other matrix components.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring characteristic ions for both Guaiacol and this compound.

-

-

Quantification:

-

Generate a calibration curve by plotting the ratio of the peak area of Guaiacol to the peak area of this compound against the concentration of Guaiacol in the working standards.

-

Determine the concentration of Guaiacol in the unknown samples by using the response ratio from the sample and the calibration curve.

-

In-vitro Anti-inflammatory Assay: Inhibition of COX-2 and NF-κB

The non-deuterated form of Guaiacol has been shown to possess anti-inflammatory properties by inhibiting lipopolysaccharide (LPS)-stimulated cyclooxygenase-2 (COX-2) expression and nuclear factor-kappa B (NF-κB) activation in macrophages.[10]

Cell Culture and Treatment:

-

Cell Line: Murine macrophage cell line RAW 264.7 is commonly used for these assays.[10]

-

Culture Conditions: Maintain the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Seed the cells in appropriate culture plates and allow them to adhere. Pre-treat the cells with various concentrations of Guaiacol for a specified period (e.g., 1-2 hours) before stimulating with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

Western Blot Analysis for COX-2 Expression:

-

Cell Lysis: After treatment, wash the cells with cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a polyvinylidene difluoride (PVDF) membrane. Block the membrane and then incubate with a primary antibody against COX-2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

NF-κB Activation Assay (p65 Translocation):

-

Immunofluorescence: Grow cells on coverslips and subject them to the treatment protocol. After treatment, fix the cells, permeabilize them, and block with a suitable blocking buffer.

-

Staining: Incubate the cells with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

-

Microscopy: Visualize the subcellular localization of p65 using a fluorescence microscope. In unstimulated cells, p65 is predominantly in the cytoplasm, while upon LPS stimulation, it translocates to the nucleus. The inhibitory effect of Guaiacol can be observed by the retention of p65 in the cytoplasm.

Signaling Pathway Diagram

The anti-inflammatory and bone-protective effects of Guaiacol are, in part, mediated through its interference with key signaling pathways. The following diagram illustrates the inhibitory effect of Guaiacol on the RANKL-induced signaling cascade that leads to osteoclastogenesis, which involves the NF-κB, MAPK, and AKT pathways.

Caption: Guaiacol's inhibition of key signaling pathways.

Conclusion

This compound serves as an indispensable tool for researchers requiring high precision in quantitative analytical studies. Its utility as an internal standard is well-established, ensuring reliable data in complex sample matrices. Furthermore, the significant anti-inflammatory bioactivity of its non-deuterated form, Guaiacol, particularly its role in modulating the COX-2 and NF-κB signaling pathways, opens avenues for its investigation in drug discovery and development. This technical guide provides a foundational resource for scientists and professionals working with or interested in the applications of this compound and the biological implications of Guaiacol.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Guaiacol - Wikipedia [en.wikipedia.org]

- 4. file.glpbio.com [file.glpbio.com]

- 5. d3-Guaiacol | C7H8O2 | CID 129850429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. m-Guaiacol [webbook.nist.gov]

- 7. Guaiacol | COX | NF-κB | Endogenous Metabolite | TargetMol [targetmol.com]

- 8. bmuv.de [bmuv.de]

- 9. mdpi.com [mdpi.com]

- 10. Re-evaluation of cyclooxygenase-2-inhibiting activity of vanillin and guaiacol in macrophages stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Isotopic Purity and Enrichment of Guaiacol-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity and enrichment of Guaiacol-d3 (2-Methoxyphenol-d3), a deuterated analog of Guaiacol. This compound is a critical tool in various scientific disciplines, particularly in analytical chemistry, where it serves as a reliable internal standard for quantitative analyses. Its use in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy-based methods is widespread.[1] This guide will detail the analytical techniques for assessing its quality, present quantitative data, and provide model experimental protocols.

Understanding Isotopic Purity and Enrichment

When evaluating a deuterated compound like this compound, it is crucial to distinguish between chemical purity and isotopic purity.

-

Chemical Purity: This refers to the percentage of the compound that is chemically Guaiacol, regardless of its isotopic composition. It indicates the absence of other chemical compounds.

-

Isotopic Purity: This specifies the percentage of the molecule in which the intended hydrogen atoms have been substituted by deuterium. Low isotopic purity indicates a significant presence of partially deuterated or non-deuterated molecules, which can impact the accuracy of quantitative assays.[2]

-

Isotopic Enrichment: This is the percentage of deuterium at a specific labeled position within the molecule. For a compound with high isotopic enrichment, there is a high probability of finding a deuterium atom at the designated site.[3]

For this compound, the deuterium atoms are typically located on the methoxy group (-OCD3).

Quantitative Data for this compound

The quality of this compound is paramount for its application as an internal standard. The following tables summarize key quantitative specifications.

Table 1: General Specifications for this compound

| Parameter | Value | Reference |

| Molecular Formula | C7H5D3O2 | [4] |

| Molecular Weight | 127.16 g/mol | [4] |

| Chemical Purity | >99.00% | [4] |

Table 2: Typical Isotopic Purity and Enrichment

| Parameter | Typical Value | Notes |

| Isotopic Purity (d3) | ≥98% | This indicates that at least 98% of the Guaiacol molecules contain three deuterium atoms. |

| Isotopic Enrichment | ≥99 atom % D | This specifies that at each of the three positions on the methoxy group, the probability of finding a deuterium atom is 99% or greater. |

Note: Specific values for isotopic purity and enrichment can vary between batches and suppliers. Always refer to the Certificate of Analysis for the specific lot being used.

Experimental Protocols for Quality Assessment

The determination of isotopic purity and enrichment of this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating this compound from potential impurities and for determining its isotopic distribution by analyzing the mass-to-charge ratio (m/z) of the molecular ions.

Experimental Workflow for GC-MS Analysis

Caption: Workflow for the determination of isotopic purity of this compound by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, is instrumental in confirming the positions of deuterium labeling and quantifying the degree of deuteration.

¹H NMR Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire a standard ¹H NMR spectrum.

-

Analysis:

-

The signal corresponding to the methoxy protons (-OCH₃), which would appear around 3.9 ppm in unlabeled Guaiacol, should be significantly diminished or absent in the ¹H spectrum of this compound.

-

The degree of deuteration can be estimated by comparing the integral of the residual methoxy proton signal to the integrals of the aromatic proton signals.

-

²H NMR Protocol:

For a more direct and quantitative assessment of deuterium incorporation, ²H NMR is employed.

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a non-deuterated solvent (e.g., CHCl₃) to avoid a large solvent signal in the deuterium spectrum.

-

Instrument Setup: Tune the NMR spectrometer to the deuterium frequency.

-

Data Acquisition: Acquire a ²H NMR spectrum. This may require a longer acquisition time due to the lower gyromagnetic ratio of deuterium.

-

Analysis:

-

A signal should be observed at the chemical shift corresponding to the methoxy group.

-

The presence and integration of this signal provide direct evidence and quantification of deuterium at the desired position.

-

Logical Relationship for NMR Analysis

Caption: Logic flow for the comprehensive NMR analysis of this compound.

Synthesis of this compound

The synthesis of deuterated aromatic compounds like this compound can be achieved through various methods. A common approach involves the H-D exchange reaction of the parent molecule, Guaiacol, with a deuterium source.

General Synthesis Pathway

Caption: A generalized synthetic pathway for the preparation of this compound.

More advanced methods, such as flow synthesis, are being developed to improve the efficiency and reduce the cost of producing deuterated aromatic compounds.[4]

Conclusion

The accurate determination of isotopic purity and enrichment is fundamental to the reliable use of this compound as an internal standard in quantitative analytical methods. A combination of GC-MS and NMR spectroscopy provides a comprehensive characterization of this important analytical tool. For researchers, scientists, and drug development professionals, a thorough understanding of these analytical techniques and the interpretation of the resulting data is essential for ensuring the accuracy and validity of their experimental results. It is always recommended to consult the supplier's Certificate of Analysis for lot-specific data on purity and enrichment.

References

solubility of Guaiacol-d3 in different solvents

An In-depth Technical Guide to the Solubility of Guaiacol-d3

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is fundamental to experimental design and formulation. This guide provides a comprehensive overview of the solubility of this compound in various solvents, details experimental protocols for its determination, and illustrates its interaction with a key biological signaling pathway.

Introduction to this compound

This compound is the deuterated form of Guaiacol, a naturally occurring phenolic compound.[1][2][3][4][5] It is utilized in research, particularly in studies involving metabolic fate and as an internal standard in mass spectrometry-based analyses. Guaiacol itself exhibits anti-inflammatory properties by inhibiting the activation of NF-κB and the expression of cyclooxygenase-2 (COX-2) stimulated by lipopolysaccharides (LPS).[1][2][3][4][5] The substitution of hydrogen with deuterium atoms in this compound provides a valuable tool for distinguishing the compound from its endogenous counterparts in biological systems.

Solubility of this compound

The solubility of a compound is a critical physical property that dictates its handling, formulation, and bioavailability. While specific quantitative data for this compound is limited, the solubility of its non-deuterated analog, Guaiacol, provides a strong indication of its behavior in various solvents. Deuteration typically has a minimal effect on the physicochemical properties of a molecule, including its solubility.

The following table summarizes the available solubility data for this compound and Guaiacol in a range of common laboratory solvents.

| Solvent | This compound Solubility | Guaiacol Solubility | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (786.41 mM)[1][2][3][4] | ~30 mg/mL[6] | Not Specified |

| Ethanol | Not Specified | Miscible[7], ~30 mg/mL[6] | Not Specified |

| Methanol | Not Specified | Soluble | Not Specified |

| Water | Not Specified | 1 g in 60-70 mL[7], 18,700 mg/L[8], 23.3 g/L[9] | 25[8][9] |

| Dimethylformamide (DMF) | Not Specified | ~30 mg/mL[6] | Not Specified |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Not Specified | ~10 mg/mL[6] | Not Specified |

| Glycerol | Not Specified | 1 g in 1 mL[7][8] | Not Specified |

| Chloroform | Not Specified | Miscible[7][8] | Not Specified |

| Ether | Not Specified | Miscible[7][8] | Not Specified |

| Glacial Acetic Acid | Not Specified | Miscible[7][8] | Not Specified |

| Petroleum Ether | Not Specified | Slightly Soluble[7][8] | Not Specified |

| Sodium Hydroxide Solution | Not Specified | Soluble[7][8] | Not Specified |

| Carbon Tetrachloride | Not Specified | Soluble[8] | Not Specified |

| Acetone | Not Specified | Highly Soluble[10] | Not Specified |

Note: For enhanced solubility in DMSO, ultrasonic treatment and warming may be necessary.[1][2][3][4] It is also advised to use newly opened, non-hygroscopic DMSO for optimal results.[2][3]

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of a compound is crucial for reproducible experimental results. The shake-flask method is a widely accepted technique for establishing the thermodynamic solubility of a substance.[11]

Principle

An excess amount of the solute (this compound) is added to a specific solvent. The mixture is then agitated until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved solute in the supernatant is then measured to determine the solubility.

Materials and Equipment

-

This compound

-

Selected solvents (e.g., DMSO, water, ethanol)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Water bath or incubator for temperature control

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE)

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure

-

Preparation : Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a vial.

-

Solvent Addition : Add a precise volume of the desired solvent to the vial.

-

Equilibration : Tightly cap the vial and place it on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Visual confirmation of excess solid material should be made.

-

Phase Separation : After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vial at a high speed to pellet the undissolved solid.

-

Sample Collection : Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter to remove any remaining microparticles.

-

Quantification : Dilute the filtered supernatant to a concentration within the calibration range of the analytical instrument. Analyze the sample to determine the concentration of this compound.

-

Data Analysis : The determined concentration represents the solubility of this compound in the specific solvent at the tested temperature.

For compounds with poor solubility, techniques such as vortexing, sonication, and warming to 37°C can be employed to facilitate dissolution.[1][4][12]

Visualization of Experimental Workflow and Biological Pathway

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the solubility of this compound.

Caption: A flowchart of the experimental procedure for determining the solubility of this compound.

NF-κB Signaling Pathway Inhibition by Guaiacol

Guaiacol has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1][2][3][4] This pathway is a central regulator of the inflammatory response. The diagram below depicts the inhibitory action of Guaiacol on this pathway.

Caption: Guaiacol inhibits the NF-κB signaling pathway, reducing inflammatory gene expression.

References

- 1. glpbio.com [glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.glpbio.com [file.glpbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Guaiacol | C7H8O2 | CID 460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Guaiacol - Wikipedia [en.wikipedia.org]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. researchgate.net [researchgate.net]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Guaiacol-d3: A Technical Guide to Storage and Handling for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of Guaiacol-d3 (2-Methoxyphenol-d3). Adherence to these guidelines is crucial for ensuring the compound's stability, purity, and the safety of laboratory personnel.

This compound is the deuterated form of Guaiacol, a naturally occurring phenolic compound. It is frequently utilized as an internal standard in quantitative analyses by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS) due to its similar chemical properties to the unlabeled analog and distinct mass.

Summary of Storage and Stability Data

Proper storage is paramount to maintain the integrity of this compound. The following table summarizes the recommended storage conditions and expected stability based on information from various suppliers.

| Form | Storage Temperature | Duration |

| Pure Form | -20°C | 3 years[1][2] |

| In Solvent | -80°C | 6 months[1][2] |

| -20°C | 1 month[2] |

It is also recommended to store the compound away from light and moisture.[3] Guaiacol and its derivatives can darken upon exposure to light and air, indicating potential degradation.[4] While considered stable under the recommended conditions, it is advisable to re-analyze the compound for chemical purity after three years.[5]

Health and Safety Information

This compound should be handled with care, following standard laboratory safety procedures. The safety data for the unlabeled parent compound, Guaiacol, provides relevant guidance.

Hazards:

-

May be harmful if inhaled and can cause respiratory tract irritation.[7]

-

Harmful to aquatic life.[6]

Personal Protective Equipment (PPE) and Handling Precautions:

-

Eye Protection: Wear safety glasses with side shields or chemical goggles.[4][6]

-

Hand Protection: Wear chemical-resistant gloves (e.g., PVC).[4][6]

-

Skin and Body Protection: Wear a lab coat, and consider an apron and overalls for more extensive handling.[4]

-

Respiratory Protection: Use in a well-ventilated area. If there is a risk of inhalation, use an approved respirator.[4]

-

General Hygiene: Avoid all personal contact, including inhalation.[4] Do not eat, drink, or smoke when using this product.[6] Wash hands and skin thoroughly after handling.[6][7]

Experimental Protocol: Use of this compound as an Internal Standard in LC-MS Analysis

This protocol outlines a general procedure for using this compound as an internal standard for the quantification of unlabeled Guaiacol in a biological matrix.

1. Materials and Reagents:

-

This compound

-

Unlabeled Guaiacol (for calibration curve)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Biological matrix (e.g., plasma, urine)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

LC-MS system

2. Preparation of Stock and Working Solutions:

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

This compound IS Working Solution (10 µg/mL): Dilute the stock solution with methanol/water (50:50, v/v).

-

Unlabeled Guaiacol Stock Solution (1 mg/mL): Accurately weigh and dissolve unlabeled Guaiacol in methanol.

-

Calibration Standards: Prepare a series of calibration standards by spiking the biological matrix with appropriate volumes of the unlabeled Guaiacol stock solution to achieve a desired concentration range.

3. Sample Preparation:

-

Aliquot 100 µL of the biological matrix sample (or calibration standard) into a microcentrifuge tube.

-

Add 10 µL of the this compound IS working solution (10 µg/mL) to each tube.

-

Add 300 µL of methanol to precipitate proteins.

-

Vortex the tubes for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS analysis.

4. LC-MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Guaiacol: Determine the precursor and product ions (e.g., based on literature or infusion).

-

This compound: Determine the precursor and product ions (e.g., m/z will be shifted by +3 compared to unlabeled Guaiacol).

-

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of unlabeled Guaiacol to this compound against the concentration of the calibration standards.

-

Determine the concentration of unlabeled Guaiacol in the samples by interpolating their peak area ratios from the calibration curve.

Visualized Workflows

The following diagrams illustrate key logical workflows for the handling and use of this compound.

Caption: Workflow for Receiving, Storing, and Handling this compound.

Caption: Experimental Workflow for this compound as an Internal Standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.eu [file.medchemexpress.eu]

- 3. Guaiacol (ring-¹³Câ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. uprm.edu [uprm.edu]

- 7. edvotek.com [edvotek.com]

A Technical Guide to High-Purity Guaiacol-d3 for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity Guaiacol-d3, a deuterated form of the naturally occurring phenolic compound Guaiacol. This guide is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their experimental workflows. This compound serves as an invaluable tool in various analytical and research applications, primarily as an internal standard for mass spectrometry-based quantification and as a tracer in metabolic studies.

Commercial Suppliers and Product Specifications

A number of reputable chemical suppliers offer high-purity this compound for research and development purposes. The quality and specifications of the product are critical for ensuring the accuracy and reproducibility of experimental results. Below is a summary of commercially available this compound from leading suppliers.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Purity | Isotopic Enrichment | Storage Conditions |

| MedChemExpress | HY-N1380S1 | 74495-69-5 | C₇H₅D₃O₂ | 127.16 | ≥99.0% (GC) | >95.0% | -20°C (3 years, pure form) |

| -80°C (6 months, in solvent) | |||||||

| -20°C (1 month, in solvent) | |||||||

| GlpBio | GC76298 | 74495-69-5 | C₇H₅D₃O₂ | 127.16 | >99.00% (HPLC) | Not Specified | -20°C |

Note: It is crucial to obtain and review the Certificate of Analysis (CoA) from the supplier for lot-specific data on purity, isotopic enrichment, and any identified impurities. The presence of unlabeled Guaiacol or other isotopic variants can impact the accuracy of quantitative assays.[1]

Synthesis and Purification of High-Purity this compound

The synthesis of high-purity this compound (2-(methoxy-d3)-phenol) typically involves the methylation of catechol with a deuterated methylating agent. A general synthetic approach is outlined below.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of catechol (1 equivalent) in a suitable solvent such as acetone or dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) (1-1.2 equivalents).

-

Methylation: While stirring the mixture, slowly add a deuterated methylating agent, for instance, iodomethane-d3 (CD₃I) or dimethyl-d6 sulfate ((CD₃)₂SO₄) (1 equivalent).

-

Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating for several hours to overnight. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After the reaction is complete, the mixture is filtered to remove inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The crude product is dried over anhydrous sodium sulfate and the solvent is evaporated. Purification of this compound is achieved through vacuum distillation or column chromatography on silica gel to yield the high-purity product.

Applications in Quantitative Analysis: Use as an Internal Standard

Deuterated compounds are considered the gold standard for internal standards in quantitative mass spectrometry-based assays, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).[2] this compound is an ideal internal standard for the quantification of Guaiacol and related phenolic compounds in various biological and environmental matrices.

The core principle behind using a stable isotope-labeled internal standard is isotope dilution mass spectrometry.[3] A known amount of this compound is spiked into the sample at the beginning of the sample preparation process. Since this compound is chemically identical to the analyte (Guaiacol), it experiences the same extraction efficiency, derivatization yield (if applicable), and ionization response in the mass spectrometer. Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard, thus the ratio of the analyte to the internal standard remains constant.

Experimental Workflow for Quantitative Analysis

Caption: Quantitative analysis workflow using this compound.

Representative Protocol for GC-MS Quantification of Guaiacol

This protocol outlines the general steps for quantifying Guaiacol in a biological matrix (e.g., plasma) using this compound as an internal standard.

-

Preparation of Standards and Samples:

-

Prepare a stock solution of Guaiacol and this compound in a suitable solvent (e.g., methanol).

-

Create a series of calibration standards by spiking known concentrations of Guaiacol into the blank biological matrix.

-

Spike a fixed amount of this compound internal standard solution into all calibration standards, quality control samples, and unknown samples.

-

-

Sample Extraction (Liquid-Liquid Extraction - LLE):

-

To 100 µL of the spiked sample, add a suitable extraction solvent (e.g., 500 µL of ethyl acetate).

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

-

Derivatization (Silylation):

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

To the dried residue, add a silylating agent (e.g., 50 µL of BSTFA with 1% TMCS) and a small amount of solvent (e.g., 50 µL of acetonitrile).

-

Cap the vial tightly and heat at 60-70°C for 30 minutes.

-

Cool to room temperature before GC-MS analysis.

-

-

GC-MS Analysis:

-

GC Column: Use a non-polar or medium-polarity column suitable for phenolic compounds (e.g., DB-5ms).

-

Injection: Inject 1-2 µL of the derivatized sample.

-

Oven Program: Develop a temperature gradient to ensure good separation of Guaiacol from other matrix components.

-

MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for both derivatized Guaiacol and this compound.

-

-

Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of the Guaiacol quantifier ion to the peak area of the this compound quantifier ion against the concentration of Guaiacol in the calibration standards.

-

Determine the concentration of Guaiacol in unknown samples by interpolating their peak area ratios from the calibration curve.

-

Role in Elucidating Biological Signaling Pathways

Recent research has highlighted the potential therapeutic effects of Guaiacol, including its role in modulating key cellular signaling pathways. One notable study demonstrated that Guaiacol can lower the accumulation of polyglucosans in a mouse model of adult polyglucosan body disease (APBD).[2][4] This effect is mediated through the modulation of glycogen metabolism pathways.

Guaiacol's Effect on Glycogen Synthase (GYS1) and AMPK Signaling

Guaiacol has been shown to inhibit the activity of Glycogen Synthase 1 (GYS1), the rate-limiting enzyme in glycogen synthesis.[2][3][4] This inhibition is achieved, at least in part, by increasing the phosphorylation of GYS1, which leads to its inactivation.

Furthermore, Guaiacol activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2][4] AMPK activation promotes catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP, such as glycogen synthesis. The activation of AMPK by Guaiacol contributes to the inhibitory phosphorylation of GYS1.

Caption: Guaiacol's signaling pathway in glycogen metabolism.

The use of this compound in such studies can be instrumental in elucidating the pharmacokinetics and metabolism of Guaiacol, providing a clearer understanding of its mechanism of action at the cellular and organismal level. By using this compound as a tracer, researchers can accurately track its uptake, distribution, and biotransformation, and correlate these with the observed effects on signaling pathways.

References

Guaiacol-d3: A Technical Guide to its Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaiacol-d3, the deuterated analog of guaiacol (2-methoxyphenol), serves as a critical tool in modern analytical and biomedical research. Its isotopic stability makes it an ideal internal standard for quantitative mass spectrometry-based assays, enabling precise and accurate measurements of guaiacol in complex matrices. This technical guide provides an in-depth review of the applications of this compound, with a focus on its use in bioanalytical method validation, food and beverage quality control, and environmental monitoring. Detailed experimental protocols, quantitative data summaries, and relevant biochemical pathways are presented to support its practical implementation in the laboratory.

Core Applications of this compound

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS). The near-identical chemical and physical properties to the endogenous analyte, but with a distinct mass, allow it to co-elute during chromatography and experience similar ionization effects, thus correcting for variations in sample preparation and instrument response.

Bioanalytical and Pharmacokinetic Studies

Food and Beverage Analysis

Guaiacol is a key flavor compound in many foods and beverages, contributing to smoky and medicinal notes. It is particularly important in the quality assessment of products like whiskey, coffee, and wine. In wine, guaiacol can be an indicator of "smoke taint" if grapes are exposed to wildfires. The use of deuterated guaiacol, such as [(2H3)]-guaiacol, allows for precise quantification by GC-MS, overcoming matrix effects from the complex beverage matrix.

Environmental Monitoring

Phenolic compounds, including guaiacol, are environmental contaminants that can be found in industrial wastewater and other environmental samples. Isotope dilution methods using deuterated standards are the gold standard for the accurate quantification of these pollutants. For instance, methods for the analysis of phenols in wastewater utilize deuterated analogs like phenol-d5 and catechol-d6 to ensure accurate measurement, a principle directly applicable to the use of this compound for guaiacol monitoring.

Experimental Protocols

Bioanalytical Method for Guaiacol in Human Plasma (Representative Protocol)

This protocol is a representative example based on standard bioanalytical method development procedures for LC-MS/MS.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 100 µL of human plasma, add 10 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol).

-

Add 50 µL of 0.1 M HCl to acidify the sample.

-

Add 600 µL of methyl tert-butyl ether (MTBE), vortex for 2 minutes.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

-

LC System: UHPLC system

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient: 10% B to 90% B over 5 minutes

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

-

MRM Transitions (Hypothetical):

-

Guaiacol: Precursor ion > Product ion

-

This compound: Precursor ion > Product ion

-

3. Method Validation

-

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

GC-MS Method for Guaiacol in Wine

This protocol is adapted from methods for the analysis of volatile phenols in wine.

1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

-

Place 5 mL of wine into a 20 mL headspace vial.

-

Add 1 g of NaCl and a stir bar.

-

Add 50 µL of this compound internal standard solution.

-

Seal the vial and incubate at 60°C for 15 minutes with agitation.

-

Expose a DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 60°C.

2. GC-MS Conditions

-

GC System: Gas chromatograph with a split/splitless injector.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

-

Injector Temperature: 250°C (splitless mode).

-

Oven Program: 40°C for 2 min, ramp to 240°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium at 1 mL/min.

-

MS System: Quadrupole mass spectrometer with electron ionization (EI).

-

Ion Source Temperature: 230°C.

-

Scan Mode: Selected Ion Monitoring (SIM).

Data Presentation

Table 1: Representative Bioanalytical Method Validation Parameters for Guaiacol

| Parameter | Acceptance Criteria | Representative Result |

| Linearity | r² ≥ 0.99 | 0.998 |

| Range | - | 1 - 500 ng/mL |

| LLOQ | S/N > 10, Accuracy ±20%, Precision <20% | 1 ng/mL |

| Intra-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | < 8% |

| Inter-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Intra-day Accuracy (% bias) | ± 15% (± 20% at LLOQ) | -5% to +7% |

| Inter-day Accuracy (% bias) | ± 15% (± 20% at LLOQ) | -8% to +6% |

| Recovery | Consistent and reproducible | > 85% |

| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 12% |

Table 2: GC-MS Method Validation for Guaiacol in Wine (Example Data)

| Parameter | Result |

| Linearity (r²) | 0.995 |

| LOD | 0.5 µg/L |

| LOQ | 1.5 µg/L |

| Precision (RSD%) | < 10% |

| Recovery | 92 - 105% |

Mandatory Visualizations

Experimental Workflow for Bioanalytical Quantification

Caption: Bioanalytical workflow for Guaiacol quantification.

Guaiacol's Implicated Anti-inflammatory Signaling Pathway

Guaiacol has been reported to possess anti-inflammatory properties by inhibiting the activation of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).

Caption: Inhibition of the NF-κB signaling pathway by Guaiacol.

Conclusion

This compound is an indispensable tool for the accurate quantification of guaiacol in diverse and complex matrices. Its application as an internal standard in mass spectrometry-based methods provides the reliability and robustness required for pharmacokinetic studies, food quality control, and environmental analysis. The detailed protocols and validation parameters presented in this guide serve as a valuable resource for researchers and scientists, facilitating the development and implementation of high-quality analytical methods. Furthermore, understanding the biochemical pathways influenced by guaiacol, such as the NF-κB signaling pathway, provides a rationale for its continued investigation in drug development.

Methodological & Application

Application Notes and Protocols for the Use of Guaiacol-d3 as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaiacol (2-methoxyphenol) is a naturally occurring organic compound found in wood smoke, creosote, and certain plants. It is a significant contributor to the aroma and flavor of various foods and beverages, particularly smoked products. In environmental science, guaiacol and its derivatives are important tracers for biomass burning. Given its relevance, accurate quantification of guaiacol in diverse matrices is crucial for quality control, environmental monitoring, and research.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like guaiacol. The use of a stable isotope-labeled internal standard is essential for achieving high accuracy and precision in GC-MS quantification by correcting for variations in sample preparation and instrument response. Guaiacol-d3 (2-methoxyphenol-d3) is the deuterated analog of guaiacol and serves as an ideal internal standard for this purpose due to its similar chemical and physical properties to the unlabeled analyte.[1] This document provides detailed application notes and protocols for the use of this compound as an internal standard in GC-MS analysis.

Principle of Internal Standard Quantification

The internal standard (IS) method involves adding a known amount of a compound (in this case, this compound) to every sample, calibrator, and blank. The IS should be a compound that is chemically similar to the analyte but can be distinguished by the mass spectrometer. The ratio of the analyte's response to the IS's response is then used to construct a calibration curve and quantify the analyte in unknown samples. This approach compensates for potential losses during sample preparation and variations in injection volume.

Applications

The use of this compound as an internal standard is applicable to a wide range of matrices, including:

-

Food and Beverages: Quantification of guaiacol in smoked foods, alcoholic beverages (e.g., whiskey), and fruit juices to assess flavor profiles and detect spoilage.

-

Environmental Samples: Measurement of guaiacol in air, water, and soil samples as a marker for wood smoke pollution.

-

Biological Fluids: Analysis of guaiacol and its metabolites in urine and plasma for toxicological studies and exposure assessment.

Experimental Protocols

Preparation of Standards and Reagents

1.1. Stock Solutions:

-

Guaiacol Stock Solution (1000 µg/mL): Accurately weigh 100 mg of guaiacol standard and dissolve it in 100 mL of methanol.

-

This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of methanol.

1.2. Working Standard Solutions:

-

Prepare a series of calibration standards by serially diluting the guaiacol stock solution with the appropriate solvent (e.g., methanol, dichloromethane) to cover the expected concentration range of the samples.

-

Prepare a this compound working solution (e.g., 10 µg/mL) by diluting the this compound stock solution with the same solvent.

1.3. Reagents:

-

High-purity solvents (e.g., methanol, dichloromethane, hexane, ethyl acetate).

-

Reagents for extraction (e.g., sodium chloride, anhydrous sodium sulfate).

Sample Preparation

The choice of sample preparation technique depends on the matrix. Below are generalized protocols for different sample types.

2.1. Liquid Samples (e.g., Wine, Juice):

-

To a 10 mL sample, add a known amount of the this compound working solution (e.g., 100 µL of 10 µg/mL solution).

-

For samples with high sugar content, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary.

-

LLE Protocol:

-

Add 2 g of NaCl to the sample and vortex to dissolve.

-

Add 2 mL of a suitable extraction solvent (e.g., dichloromethane or a 1:1 mixture of pentane and ethyl acetate).

-

Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.

-

Carefully transfer the organic layer to a clean vial.

-

Dry the organic extract over anhydrous sodium sulfate.

-

Transfer the dried extract to a GC vial for analysis.

-

2.2. Solid Samples (e.g., Smoked Food, Soil):

-

Homogenize a representative portion of the solid sample (e.g., 5 g).

-

To the homogenized sample, add a known amount of the this compound working solution.

-

Add 10 mL of a suitable extraction solvent (e.g., dichloromethane).

-

Extract using sonication for 15 minutes or shaking for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Filter the supernatant and dry it over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

Transfer the concentrated extract to a GC vial for analysis.

2.3. Air Samples:

-

Air samples are typically collected by drawing a known volume of air through a sorbent tube (e.g., Tenax TA).

-

The analytes are then thermally desorbed from the tube directly into the GC-MS inlet.

-

Alternatively, the sorbent can be solvent-extracted. In this case, the this compound internal standard is added to the extraction solvent.

GC-MS Analysis

3.1. Instrumental Conditions (Example):

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL (splitless mode).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp to 150°C at 10°C/min.

-

Ramp to 250°C at 20°C/min, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

MSD Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

3.2. SIM Ions:

-

Guaiacol: m/z 124 (quantifier), 109, 81 (qualifiers).

-

This compound: m/z 127 (quantifier), 112 (qualifier).

Data Analysis and Quantification

-

Integrate the peak areas for the quantifier ions of guaiacol and this compound.

-

Calculate the response ratio (Area of Guaiacol / Area of this compound) for each calibration standard.

-

Construct a calibration curve by plotting the response ratio against the concentration of guaiacol.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

-

Calculate the response ratio for the unknown samples.

-

Determine the concentration of guaiacol in the samples using the calibration curve equation.

Data Presentation

The following table summarizes typical quantitative data for the analysis of guaiacol using this compound as an internal standard from various studies.

| Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Recovery (%) | Reference |

| Grapes | GC-MS/MS | 0.33 ng/g | 1 ng/g | 1 - 1000 ng/mL | N/A | [2] |

| Orange Juice | SPME-GC-MS | 0.5 µg/L | N/A | 0.5 - 100 µg/L | N/A | [3] |

| Wine | LC-MS/MS | 10 µg/L | 50 µg/L | 10 - 5000 µg/L | N/A | [4] |

| Smoked Chicken | HS-SPME-GC-MS | N/A | N/A | N/A | N/A | [5] |

| Atmospheric Aerosol | TD-GC-MS | N/A | N/A | N/A | N/A | [6] |

N/A: Not available in the cited literature.

Mandatory Visualizations

Logical Relationship for Quantitative Analysis

Caption: Workflow for quantitative analysis using an internal standard.

Experimental Workflow

Caption: A generalized experimental workflow for GC-MS analysis.

NF-κB Signaling Pathway

As guaiacol has been shown to possess anti-inflammatory properties by inhibiting the activation of NF-κB, understanding this pathway is relevant.[1]

Caption: Simplified NF-κB signaling pathway and the inhibitory action of guaiacol.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Simple GC-MS/MS Method for Determination of Smoke Taint-Related Volatile Phenols in Grapes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Guaiacol Nitration in a Simulated Atmospheric Aerosol with an Emphasis on Atmospheric Nitrophenol Formation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for LC-MS/MS Quantification of Analytes Using Guaiacol-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of a range of analytes using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Guaiacol-d3 as a stable isotope-labeled internal standard. The use of a deuterated internal standard is a critical component of robust quantitative bioanalysis, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and precision.